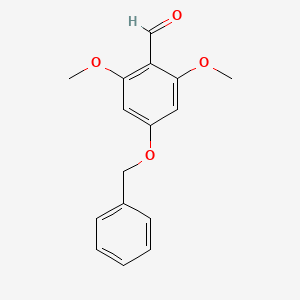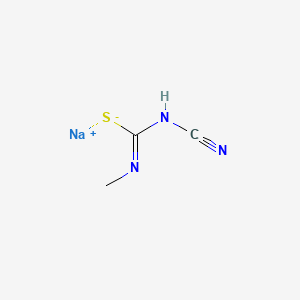![molecular formula C14H17NO4 B3055999 (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 682746-13-0](/img/structure/B3055999.png)
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the phenylamino group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one may involve continuous flow processes to enhance efficiency and yield. The use of biocatalytic transaminase technology has been explored to achieve high enantiomeric excess and yield . This method involves a three-step flow process that includes the formation and reduction of an azide intermediate, followed by transamination to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.
Scientific Research Applications
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Mechanism of Action
The mechanism of action of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of prolyl hydroxylase domain-containing proteins, forming hydrogen bonds and π-π interactions with key residues in the enzyme’s active site . These interactions disrupt the enzyme’s function, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure and is used in the synthesis of biologically active molecules.
2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Another spirocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Properties
CAS No. |
682746-13-0 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1 |
InChI Key |
KAVBTTIIAFQRLE-CYBMUJFWSA-N |
SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Isomeric SMILES |
C1CC2(C[C@H](C1=O)ONC3=CC=CC=C3)OCCO2 |
Canonical SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)
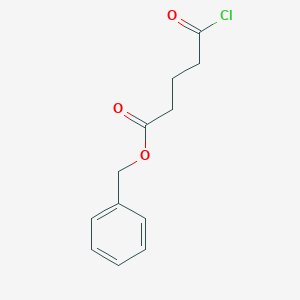

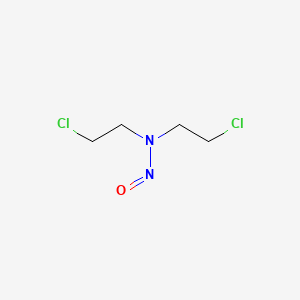
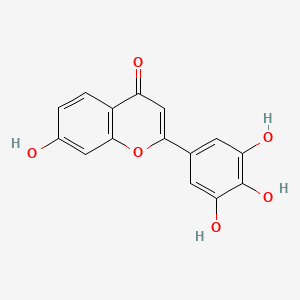
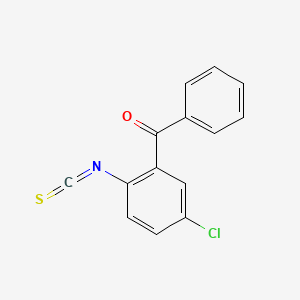
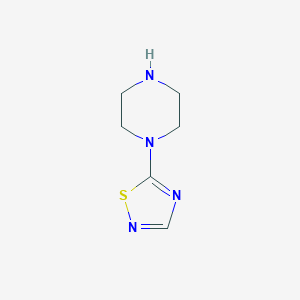
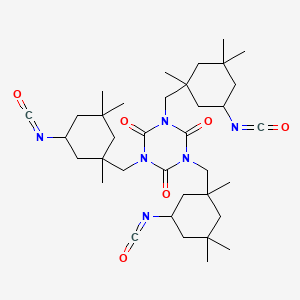

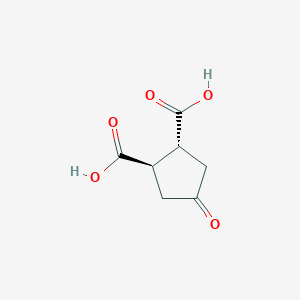
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)
